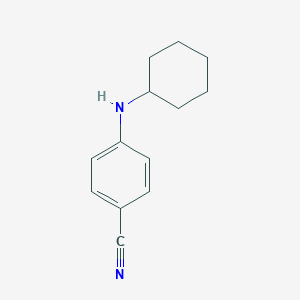

4-(Cyclohexylamino)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

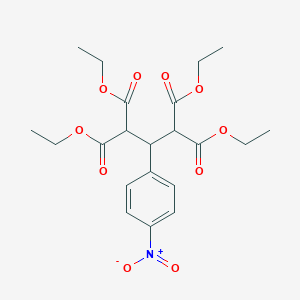

4-(Cyclohexylamino)benzonitrile is a chemical compound with the molecular formula C13H16N2 . It has an average mass of 200.279 Da and a monoisotopic mass of 200.131348 Da . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylamino)benzonitrile consists of a benzene ring attached to a nitrile group (C≡N) and a cyclohexylamino group (C6H11NH-) . The InChI code for this compound is 1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 .Wissenschaftliche Forschungsanwendungen

Dermatological Applications

The compound 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a derivative of 4-(Cyclohexylamino)benzonitrile, has been identified as a novel, nonsteroidal androgen receptor antagonist. It shows promise in sebum control and the treatment of androgenetic alopecia. Its rapid systemic metabolism reduces the risk of unwanted systemic side effects. Additionally, it has been tested for phototoxicity, and the results validate the rationale that reducing conjugation might minimize potential phototoxicity risks (Li et al., 2008).

Electrochemical Applications

4-(Trifluoromethyl)-benzonitrile, another derivative, is used as an electrolyte additive for the LiNi 0.5 Mn 1.5 O4 cathode of high voltage lithium-ion batteries. It enhances the cyclic stability of LiNi 0.5 Mn 1.5 O4, showing significant improvement in the initial capacity and maintaining a high capacity retention rate after extensive cycling. This derivative forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Huang et al., 2014).

Synthetic Chemistry

Benzonitriles, including 4-(Cyclohexylamino)benzonitrile variants, are widely found in natural products, pharmaceuticals, and agrochemicals. They have been a significant focus in synthetic chemistry, with emerging methods for their synthesis. One reported method is the NHC-catalyzed [4 + 2]-benzannulation protocol for assembling the benzonitrile framework, indicating the compound's utility in complex chemical synthesis processes (Jia & Wang, 2016).

Material Science

In material science, 4-substituted benzonitriles are utilized in the synthesis of functionalized cyclohexadienes. These compounds are prepared through the dearomatization of benzonitriles, showcasing the utility of 4-(Cyclohexylamino)benzonitrile derivatives in creating novel materials with unique properties (Sanchez et al., 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be an important intermediate in organic synthesis and drug development , suggesting that it may interact with a variety of molecular targets.

Mode of Action

As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form complex organic molecules . Its reactivity and selectivity may play a crucial role in these processes .

Biochemical Pathways

, it’s worth noting that similar compounds, such as nitriles, are known to be hydrolyzed by nitrilases, yielding carboxylic acids. This suggests that 4-(Cyclohexylamino)benzonitrile might also be involved in similar biochemical transformations.

Result of Action

As an intermediate in organic synthesis and drug development, its effects would largely depend on the final compounds it helps synthesize .

Action Environment

Factors such as ph, temperature, and presence of other reactants could potentially affect its reactivity and selectivity in chemical reactions .

Eigenschaften

IUPAC Name |

4-(cyclohexylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAYROWWJMYZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460150 |

Source

|

| Record name | 4-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylamino)benzonitrile | |

CAS RN |

180336-49-6 |

Source

|

| Record name | 4-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)